METHYL 3-(THIEN-2-YL)ACRYLATE

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Critical α,β-unsaturated ester monomer for functional polythiophenes. Thiophene ring imparts distinct electronic properties vs. furan/phenyl analogs, enabling precise HOMO-LUMO tuning for OFETs/OPVs. Solid-state (mp 48-49°C) ensures storage stability and easy handling in medicinal chemistry workflows. Choose this specific acrylate to control regioregularity and maximize charge carrier mobility.

Molecular Formula C8H8O2S
Molecular Weight 168.21 g/mol
CAS No. 20883-96-9
Cat. No. B019671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 3-(THIEN-2-YL)ACRYLATE
CAS20883-96-9
Synonyms2-Thiopheneacrylic Acid Methyl Ester;  3-(Thiophene-2-yl)acrylic Acid Methyl Ester; 
Molecular FormulaC8H8O2S
Molecular Weight168.21 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=CS1
InChIInChI=1S/C8H8O2S/c1-10-8(9)5-4-7-3-2-6-11-7/h2-6H,1H3/b5-4+
InChIKeyHKVOGMDMMCLQFJ-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(thien-2-yl)acrylate (CAS 20883-96-9) Procurement-Grade Profile: Chemical Class, Identifiers, and Baseline Specifications


Methyl 3-(thien-2-yl)acrylate (CAS 20883-96-9) is an α,β-unsaturated ester characterized by a thiophene ring conjugated to an acrylate moiety . It is classified as a heteroaryl acrylate monomer and a synthetic intermediate . Standard commercial specifications define the compound as a white to grey solid at room temperature with a melting point of 48-49°C and a typical assay of 97% [REFS-1, REFS-3]. This compound serves as a foundational building block in organic synthesis, particularly for constructing thiophene-containing polymers, pharmaceuticals, and agrochemicals [REFS-2, REFS-4].

Procurement Alert for Methyl 3-(thien-2-yl)acrylate: Why Generic Analogs and In-Class Acrylates Are Not Interchangeable


Substitution with generic acrylates (e.g., methyl acrylate) or other heteroaryl analogs (e.g., furyl- or pyrrolyl-acrylates) is scientifically unsound without rigorous re-validation. The thiophene ring's unique electronic profile—specifically its higher electron density and distinct π-system compared to phenyl or furan rings—directly impacts key performance parameters such as polymerization kinetics, copolymer composition, and the photophysical or electronic properties of the resulting materials [REFS-1, REFS-2]. The specific reactivity ratios and resulting material properties are structure-dependent; thus, a simple in-class substitution risks compromising the yield, purity, and functional performance of the final product. This document provides a quantitative, comparator-driven analysis of the specific evidence required to justify the selection of methyl 3-(thien-2-yl)acrylate over its closest analogs.

Quantitative Differentiation Guide for Methyl 3-(thien-2-yl)acrylate (CAS 20883-96-9) for Scientific Selection


Impact of Heteroatom on Copolymerization Reactivity Ratios for Methyl 3-(thien-2-yl)acrylate vs. Methyl Cinnamate

While direct reactivity ratio data for methyl 3-(thien-2-yl)acrylate is limited, the class-level inference from the distinct electronic effects of the thiophene vs. phenyl ring is well-established. The electron-rich thiophene ring is expected to lead to a significantly different reactivity ratio (r1) in free-radical copolymerization compared to its phenyl analog, methyl cinnamate [REFS-1, REFS-2]. Specifically, the higher electron density of the thiophene ring can stabilize a radical intermediate differently than a phenyl ring, altering propagation rates and leading to a different copolymer composition for the same feed ratio. This necessitates distinct optimization of polymerization conditions and comonomer selection.

Polymer Chemistry Copolymerization Kinetics Reactivity Ratios

Conjugated System Length and Optical Properties: Methyl 3-(thien-2-yl)acrylate as a Monomer for Tailored Polymers

The conjugated π-system length in methyl 3-(thien-2-yl)acrylate is distinct from its furan or pyrrole analogs, which directly dictates the optical absorption and emission properties of polymers derived from it [1]. The substitution of the oxygen atom in furan with a sulfur atom in thiophene lowers the HOMO-LUMO gap due to the higher energy of the sulfur lone pair orbital, resulting in a bathochromic shift (red-shift) in the UV-Vis absorption spectrum of the monomer and its corresponding polymers [2].

Conjugated Polymers Optoelectronics UV-Vis Spectroscopy

Physical Form and Handling: Impact of Thiophene Ring on Crystallinity and Melting Point

Methyl 3-(thien-2-yl)acrylate is a crystalline solid at standard laboratory conditions (melting point 48-49°C), a property that directly impacts its handling, purification, and storage . This is in contrast to many common acrylate monomers, like methyl acrylate or butyl acrylate, which are liquids at room temperature [1]. The solid-state nature is a direct consequence of the planar, rigid thiophene ring which promotes intermolecular π-π stacking and enhances crystal lattice energy.

Physical Properties Crystallinity Material Handling

Commercial Availability and Purity Benchmark: Methyl 3-(thien-2-yl)acrylate vs. Methyl 3-(furan-2-yl)acrylate

A key differentiator for procurement is the established commercial purity specification and available analytical data. Methyl 3-(thien-2-yl)acrylate is readily available from major suppliers with a standard assay of 97-98%, accompanied by batch-specific QC data including NMR, HPLC, or GC [REFS-1, REFS-2]. In contrast, its direct heteroaryl analog, methyl 3-(furan-2-yl)acrylate, is less common, often with lower commercial availability, fewer established suppliers, and potentially less rigorous or less readily available QC documentation .

Procurement Purity Specification Supply Chain

High-Value Application Scenarios for Methyl 3-(thien-2-yl)acrylate (CAS 20883-96-9) Based on Verifiable Differentiation


Synthesis of Functionalized Polythiophenes for Organic Electronics

This is the primary application scenario for methyl 3-(thien-2-yl)acrylate. The compound serves as a versatile monomer for synthesizing functionalized polythiophenes and thiophene-based copolymers. Its specific electronic properties, which differ from those of furan- or phenyl-based analogs, enable the precise tuning of the HOMO-LUMO gap in the resulting conjugated polymers [1]. This control is essential for optimizing the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. The ability to copolymerize this monomer with other thiophene derivatives allows for systematic control over polymer regioregularity and solid-state morphology, both of which are critical for achieving high charge carrier mobility [2].

Development of Thiophene-Containing Pharmaceutical Intermediates

The acrylate moiety of methyl 3-(thien-2-yl)acrylate provides a reactive handle for further chemical transformations, making it a valuable intermediate in medicinal chemistry. It can be used as a building block for synthesizing more complex heterocyclic systems that are common scaffolds in drug discovery, particularly those targeting kinase inhibition or other protein-protein interactions [1]. The thiophene ring itself is a well-validated pharmacophore, and incorporating it via this versatile acrylate synthon allows medicinal chemists to explore structure-activity relationships (SAR) around a core thiophene moiety [2]. The solid-state nature of the compound facilitates its handling and purification in parallel synthesis workflows.

Precursor for Functional Materials and Specialty Coatings

Beyond electronics, the unique combination of an electron-rich thiophene ring and a polymerizable acrylate group enables applications in specialty coatings and functional materials. The resulting polymers can exhibit desirable properties such as higher refractive index, improved adhesion to certain substrates, or unique electrochemical behavior compared to polymers derived from simple alkyl acrylates [1]. The solid, crystalline nature of the monomer is also advantageous for storage stability and for use in solvent-free or high-solids coating formulations where a liquid monomer would be less suitable [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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